依那普利(D5 酒石酸盐)

描述

Enalapril is an angiotensin-converting enzyme (ACE) inhibitor . It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, enalapril relaxes the blood vessels, lowering blood pressure and increasing the supply of blood and oxygen to the heart . It is used alone or in combination with other medications to treat high blood pressure in adults and children at least 1 month old .

Synthesis Analysis

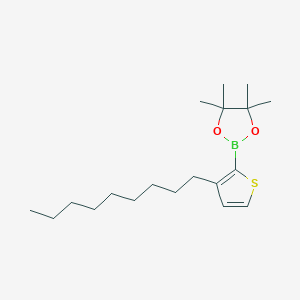

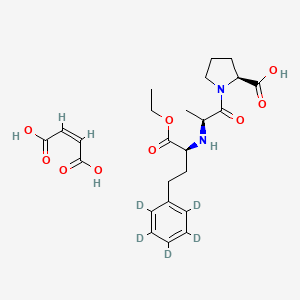

Enalapril maleate is an antihypertensive ethyl ester pro-drug with two crystalline forms . A network of hydrogen bonds in both polymorphs plays an important role in solid-state stability, charge transfer process, and degradation reactions (when exposed to high humidity, temperature, and/or pH changes) . The electronic structure properties were calculated using the functional hybrid M06-2X with 6–311++G** base function employing diffuse and polarization functions to improve the description of hydrogen atoms on intermolecular interactions .Molecular Structure Analysis

The electronic structural analysis points out a partially covalent character for N1-H∙∙∙O7 interaction . The charge transfer process and the mobility of the proton (H+) between enalapril and maleate molecules were demonstrated using supramolecular modeling analyses and molecular dynamics calculations .Chemical Reactions Analysis

The charge transfer process and the mobility of the proton (H+) between enalapril and maleate molecules were demonstrated using supramolecular modeling analyses and molecular dynamics calculations . The molecular dynamic showed a decentralized hydrogen on maleate driving a decomposition by charge transfer process while a centered hydrogen driving the stabilization .Physical And Chemical Properties Analysis

Enalapril maleate has high thermostability . DSC demonstrated an endothermic reaction between EM and NaHCO3 excipient . The most suitable pH or microenvironmental pH range that improved the stability of the EM formulation was also determined, finding that neutral pH promoted the highest stability, but that acidic conditions at pH 3 also stabilized the formulation .科学研究应用

1. 粘膜粘附口腔贴膜

依那普利马来酸盐已被用于粘膜粘附口腔贴膜的制剂中。这些贴膜旨在提高治疗效果、患者依从性和生物利用度。已经实现了超过 10 小时的受控药物释放,表明具有有效的治疗应用潜力 (Semalty, Semalty, & Nautiyal, 2010).

2. 熔融挤出用于高血压治疗

研究探索了使用熔融挤出 (HME) 生产依那普利马来酸盐挤出物以治疗高血压和心力衰竭。该方法旨在防止热降解,并在为熔融沉积建模 (FDM) 3D 打印创建原料方面具有潜在应用 (Hoffmann, Breitkreutz, & Quodbach, 2022).

3. 用于血浆浓度测定的 LC-MS/MS 方法

一项研究开发了一种使用液相色谱-串联质谱 (LC-MS/MS) 的方法来测定患者血浆中的依那普利和依那普利拉的浓度。此方法有助于了解依那普利马来酸盐的药代动力学,并可用于生物等效性研究 (Lima 等,2009).

4. 改善制剂稳定性

研究集中于提高依那普利马来酸盐在药物制剂中的稳定性。探索了使用硬脂酸或甘油单硬脂酸酯的高剪切熔融制粒等技术,以开发更稳定的依那普利马来酸盐固体剂型,从而减少降解产物 (de Oliveira 等,2015).

5. 用于小儿使用的口腔崩解微片

已经为小儿年龄组开发了依那普利马来酸盐口腔崩解微片 (ODMT)。这些 ODMT 允许灵活且精确的给药,便于从新生儿到青少年所有小儿亚群中给药 (Thabet, Walsh, & Breitkreutz, 2018).

6. 药物中的定量分析

已经开发了使用 1H NMR 光谱等技术对依那普利马来酸盐进行定量分析。该方法提供了对药物制剂中依那普利马来酸盐的简单、快速和准确的测定 (Zoppi, Linares, & Longhi, 2005).

7. 生物等效性和药代动力学

已经进行研究以评估不同依那普利马来酸盐制剂的生物等效性和药代动力学。这项研究对于确保高血压治疗中的一致性和有效性至关重要 (Portolés 等,2004).

8. 兽医应用

依那普利马来酸盐已被评估用于预防患有粘液瘤瓣膜疾病的犬的充血性心力衰竭。此类研究扩展了依那普利马来酸盐在人类医学之外的用途的理解 (Kvart 等,2002).

安全和危害

未来方向

属性

IUPAC Name |

(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17-;/m0./s1/i4D,5D,6D,8D,9D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFJQPXVCSSHAI-DQNQMXAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O)[2H])[2H].C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Enalapril (D5 maleate) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1456422.png)

![N-Benzyloxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1456425.png)